molecular formula C9H9F2N5O B2404262 [5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone CAS No. 2226034-17-7

[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone

Cat. No.: B2404262
CAS No.: 2226034-17-7
M. Wt: 241.202
InChI Key: UWKLKBKXLUSYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a unique structure with both amino and difluoromethyl groups, making it a valuable building block for the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone typically involves the reaction of 5-amino-2-(difluoromethyl)pyrazole with 4-methylpyrazole-1-carboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced methyl derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The amino and difluoromethyl groups play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl](3-{[(2R)-2,3-dihydroxypropyl]amino}propyl)carbamate
  • 3-(Difluoromethyl)-1H-pyrazole-5-carboxamide

Uniqueness

Compared to similar compounds, [5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone is unique due to its combination of amino and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[5-amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N5O/c1-5-3-13-15(4-5)8(17)6-2-7(12)14-16(6)9(10)11/h2-4,9H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKLKBKXLUSYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(=O)C2=CC(=NN2C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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